Cas no 437701-79-6 (1,2,3,4,5-Pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene)

1,2,3,4,5-Pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene structure
437701-79-6 structure
Productnaam:1,2,3,4,5-Pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene
CAS-nummer:437701-79-6
MF:C12HBr9O
MW:880.271736860275
CID:327143
PubChem ID:329754599

1,2,3,4,5-Pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene,1,2,3,4,5-pentabromo-6-(2,3,4,6-tetrabromophenoxy)-
    • 1,2,3,4,5-Pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene
    • 2,2',3,3',4,4',5,6,6'-NONABROMODIPHENYL ETHER
    • BDE No 207 solution
    • 2,2 inverted exclamation marka,3,3 inverted exclamation marka,4,4 inverted exclamation marka,5,6,6 inverted exclamation marka-NonaBDE
    • 2,2 inverted exclamation marka,3,3 inverted exclamation marka,4,4 inverted exclamation marka,5,6,6 inverted exclamation marka-Nonabromodiphenyl ether solution
    • 2,2`-OXYDLANILINE
    • PBDE 207
    • 2,2′,3,3′,4,4′,5,6,6′-NonaBDE
    • BDE 207
    • BDE-207
    • 872OKM983V
    • NS00077010
    • IEEVDIAVLGLVOW-UHFFFAOYSA-N
    • Benzene, 1,2,3,4,5-pentabromo-6-(2,3,4,6-tetrabromophenoxy)-
    • DTXSID30451985
    • PBDE Congener No. 207
    • 437701-79-6
    • AKOS025295326
    • SCHEMBL16678555
    • Q27269785
    • UNII-872OKM983V
    • BDE207
    • PBDE No. 207
    • 2,2',3,3',4,4',5,6,6'-NonaBDE
    • 2,2a(2),3,3a(2),4,4a(2),5,6,6a(2)-Nonabromodiphenyl ether
    • DTXCID60402804
    • MDL: MFCD08460509
    • Inchi: InChI=1S/C12HBr9O/c13-2-1-3(14)11(8(19)4(2)15)22-12-9(20)6(17)5(16)7(18)10(12)21/h1H
    • InChI-sleutel: IEEVDIAVLGLVOW-UHFFFAOYSA-N
    • LACHT: BrC1C(OC2C(Br)=CC(Br)=C(Br)C=2Br)=C(Br)C(Br)=C(Br)C=1Br

Berekende eigenschappen

  • Exacte massa: 871.26800
  • Monoisotopische massa: 871.26778g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 2
  • Complexiteit: 370
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 9.2Ų
  • XLogP3: 9.7

Experimentele eigenschappen

  • Kleur/vorm: NA
  • Dichtheid: 2.879±0.06 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 201-201.5 ºC (acetonitrile tetrahydrofuran )
  • Kookpunt: Not available
  • Vlampunt: Fahrenheit: 10.4 ° f < br / > Celsius: -12 ° C < br / >
  • Oplosbaarheid: Insuluble (5.3E-7 g/L) (25 ºC),
  • PSA: 9.23000
  • LogboekP: 10.34140
  • Kleur/vorm: 10 μg/mL in isooctane

1,2,3,4,5-Pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene Beveiligingsinformatie

1,2,3,4,5-Pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
P237855-50mg
1,2,3,4,5-Pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene
437701-79-6
50mg
$1642.00 2023-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
33617-1ML
1,2,3,4,5-Pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene
437701-79-6
1ml
¥3997.19 2023-04-25
TRC
P237855-25mg
1,2,3,4,5-Pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene
437701-79-6
25mg
$ 1200.00 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
33617-1ML
437701-79-6
1ML
¥6301.14 2023-01-16
TRC
P237855-5mg
1,2,3,4,5-Pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene
437701-79-6
5mg
$207.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-239283-1 ml
BDE No 207 solution,
437701-79-6
1 ml
¥2429.00 2023-09-05

1,2,3,4,5-Pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene Productiemethode

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